molecular formula C19H24N4O2 B12233872 N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline

N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline

Cat. No.: B12233872
M. Wt: 340.4 g/mol
InChI Key: QHYWKEVEALTAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.

    Coupling with Aniline: The final step involves coupling the pyridazine-pyrrolidine intermediate with aniline through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways by binding to proteins or nucleic acids, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzene
  • N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine

Uniqueness

N,N-dimethyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridazine and pyrrolidine rings, along with the aniline moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

[3-(dimethylamino)phenyl]-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C19H24N4O2/c1-14-7-8-18(21-20-14)25-13-15-9-10-23(12-15)19(24)16-5-4-6-17(11-16)22(2)3/h4-8,11,15H,9-10,12-13H2,1-3H3

InChI Key

QHYWKEVEALTAGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=CC=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.